Product packaging for Chloromethyl chloroformate(Cat. No.:CAS No. 22128-62-7)

Chloromethyl chloroformate

Cat. No.: B116924
CAS No.: 22128-62-7
M. Wt: 128.94 g/mol
InChI Key: JYWJULGYGOLCGW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of its Chemical Significance

The history of chloromethyl chloroformate is marked by a significant shift in its application. It was first developed for use in chemical warfare during World War I under the name "Palite gas," where it was employed as a tearing agent intended to cause temporary blindness. wikipedia.orgexsyncorp.comwikiwand.com Early synthesis methods, such as the photolytic chlorination of methyl chloroformate, were challenging due to the formation of multiple chlorinated by-products. google.comgoogle.com

Over time, its significance evolved from a weapon of war to a valuable tool in industrial and synthetic chemistry. The extreme reactivity that made it a potent irritant also made it an efficient chemical intermediate. exsyncorp.com The development of more refined synthesis and purification techniques, such as processes involving the reaction of phosgene (B1210022) with monomeric formaldehyde (B43269) or the catalytic photochlorination of methyl chloroformate, has allowed for its production in higher purity, paving the way for its modern applications. google.comgoogle.com This transition highlights a broader trend in chemistry where compounds initially developed for destructive purposes are repurposed for constructive industrial and research applications.

Current Research Landscape and Emerging Applications

In the contemporary research landscape, this compound is primarily investigated for its utility in synthesizing high-value organic compounds. A significant area of application is in the pharmaceutical industry. chemicalbull.com It serves as a key reactant in the creation of prodrugs, which are modified versions of active drug molecules designed to improve properties like solubility or delivery. For instance, it is used to synthesize aminocarbonyloxymethyl esters of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and flufenamic acid, as well as in the preparation of water-soluble prodrugs of the immunosuppressant cyclosporin (B1163) A. fishersci.cathermofisher.com Furthermore, it is a critical intermediate in the manufacture of the anti-HIV drug Tenofovir (B777) and the antibiotic Ronidazole. exsyncorp.comsvrkgdc.ac.in

Emerging applications are also being explored. The demand for this compound is growing in the surfactant and detergent industries, where its high reactivity is leveraged to create more efficient cleaning agents. incheechem.com Its use extends to the agrochemical industry and the photoresist industry for manufacturing specialized carbonate derivatives. google.com Research continues to uncover new synthetic pathways where CMCF can be used as a versatile building block. pmarketresearch.com

Table 1: Selected Applications of this compound in Chemical Synthesis

Application Area Specific Use Reference Compound(s)
Pharmaceuticals Synthesis of prodrugs to enhance solubility Aminocarbonyloxymethyl esters of Diclofenac, Flufenamic acid
Intermediate in antiviral drug manufacturing Tenofovir disoproxil succinate (B1194679)
Intermediate in antibiotic manufacturing Ronidazole
Agrochemicals Building block for carbonate derivatives Various specialty chemicals
Photoresists Component in the synthesis of photoresist materials Carbonate derivatives
Surfactants Intermediate for manufacturing surfactants and detergents Not specified

Theoretical Frameworks for Understanding its Reactivity

The high reactivity of this compound stems from its molecular structure, which contains two electrophilic centers: the carbonyl carbon of the chloroformate group and the carbon of the chloromethyl group. This dual reactivity allows it to react with a wide range of nucleophiles.

The primary reaction mechanism involves nucleophilic acyl substitution at the carbonyl carbon. Alcohols and amines readily attack this site to form carbonate esters and carbamates, respectively, with the expulsion of a chloride ion. ontosight.ai This reaction is fundamental to its use as a protecting group and in the synthesis of prodrugs. The compound is highly susceptible to hydrolysis, reacting with water or even moisture in the air to decompose into hydrochloric acid and other products. nih.gov

Theoretical and mechanistic studies, including solvolysis kinetics, help to understand its reaction pathways. mdpi.com For example, studies comparing it to related compounds like ethyl chloroformate and 1-chloroethyl chloroformate show how the position of the chlorine substituent influences the reaction mechanism, which can shift between a bimolecular pathway (addition-elimination) and a unimolecular pathway (ionization). mdpi.com Computational studies, such as those using Density Functional Theory (DFT), have been employed to model the structure and reactivity of related compounds, providing deeper insight into their electronic properties and interaction mechanisms. researchgate.netdntb.gov.ua

Significance in Modern Organic Synthesis and Chemical Industry

This compound is a significant building block in modern organic synthesis due to its reliability in forming specific functional groups. It is a key reagent for introducing the (chloromethoxy)carbonyl moiety, which can then be further manipulated. This functionality is crucial for creating carbamate (B1207046) and carbonate linkages in complex molecules, such as pharmaceuticals and agrochemicals. google.comchemicalbull.com

Industrially, its production is well-established. Common manufacturing methods include the catalytic chlorination of methyl chloroformate or the reaction of phosgene with dried, monomeric formaldehyde in the presence of a catalyst. google.comexsyncorp.comgoogle.com Purification is a critical step, as the initial reaction often yields a mixture of unreacted starting materials and other chlorinated products like dithis compound. google.com Patented methods exist for purifying crude this compound by heating the mixture with a nucleophilic catalyst to selectively decompose impurities. google.com Its role as an essential intermediate ensures its continued importance in the chemical industry for producing a wide array of commercial products. wikipedia.org

Table 2: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₂H₂Cl₂O₂ exsyncorp.com
Molecular Weight 128.94 g/mol wikipedia.org
Appearance Colorless liquid wikipedia.org
Odor Penetrating, irritating wikipedia.orgnih.gov
Boiling Point 107–108 °C wikipedia.org
Density 1.45 g/mL wikipedia.org
IUPAC Name chloromethyl carbonochloridate (B8618190) fishersci.ca
CAS Number 22128-62-7 exsyncorp.com

Table 3: Compound Names Mentioned

Compound Name
1-chloroethyl chloroformate
3-chloropropyl chloroformate
4-chlorobutyl chloroformate
Butyl chloroformate
Carbon dioxide
This compound
Cyclosporin A
Dithis compound
Diclofenac
Ethyl chloroformate
Flufenamic acid
Formaldehyde
Hydrochloric acid
Methyl chloroformate
Phosgene
Propyl chloroformate
Ronidazole
Tenofovir
Tenofovir disoproxil succinate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2Cl2O2 B116924 Chloromethyl chloroformate CAS No. 22128-62-7

Properties

IUPAC Name

chloromethyl carbonochloridate
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InChI

InChI=1S/C2H2Cl2O2/c3-1-6-2(4)5/h1H2
Source PubChem
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InChI Key

JYWJULGYGOLCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H2Cl2O2
Record name CHLOROMETHYL CHLOROFORMATE
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DSSTOX Substance ID

DTXSID9074567
Record name Carbonochloridic acid, chloromethyl ester
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Molecular Weight

128.94 g/mol
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Physical Description

Chloromethyl chloroformate appears as a colorless liquid with a penetrating, irritating odor. Denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.
Record name CHLOROMETHYL CHLOROFORMATE
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CAS No.

22128-62-7
Record name CHLOROMETHYL CHLOROFORMATE
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Record name Chloromethyl chloroformate
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Record name Chloromethyl chloroformate
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Record name Carbonochloridic acid, chloromethyl ester
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Record name Chloromethyl chloroformate
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Synthetic Methodologies and Preparation Routes for Chloromethyl Chloroformate

Classical and Modern Synthesis Approaches

The synthesis of chloromethyl chloroformate is primarily achieved through two main pathways: the phosgene-based route, which involves the initial formation of a methyl chloroformate precursor, and the direct chlorination of methyl formate (B1220265).

A common industrial method for producing this compound begins with the synthesis of methyl chloroformate from phosgene (B1210022) and methanol (B129727). exsyncorp.com This precursor is then subjected to a chlorination step to yield the final product.

Methyl chloroformate is synthesized by the reaction of methanol with phosgene. prepchem.comgoogle.com To optimize the yield and purity of the methyl chloroformate precursor, specific reaction conditions are necessary. The process is often carried out in a continuous liquid phase where gaseous phosgene is absorbed into a circulating load of pre-formed methyl chloroformate. google.com Methanol is then added to this mixture. google.com

Maintaining a low reaction temperature is crucial to minimize the formation of byproducts such as dimethyl carbonate. prepchem.comgoogle.com The reaction is typically kept below 20°C, with a preferred range of 11°C to 16°C. google.com Using an excess of phosgene also helps to prevent the side reaction that forms dimethyl carbonate. prepchem.comsciencemadness.org This method can produce methyl chloroformate with a purity of approximately 98%. google.com The reaction can be conducted in a bubble column, which serves as the reaction space, with temperatures up to 50°C, though a range of 0 to 30°C is preferable. google.com

ParameterValue/ConditionSource(s)
Reactants Methanol, Phosgene prepchem.comgoogle.com
Product Methyl Chloroformate prepchem.comgoogle.com
Phase Liquid Phase google.com
Temperature < 20°C (preferred 11-16°C) google.com
Key Condition Excess Phosgene prepchem.comsciencemadness.org
Common Byproduct Dimethyl Carbonate prepchem.comgoogle.com
Achieved Purity ~98% google.com

Following the synthesis of the methyl chloroformate precursor, the next step involves the targeted chlorination of the methyl group to produce this compound. exsyncorp.com This is a substitution reaction where a hydrogen atom on the methyl group of methyl chloroformate is replaced by a chlorine atom. This transformation is commonly achieved through catalytic photochlorination. google.comgoogle.com The process yields a crude mixture that can contain unreacted methyl chloroformate and multiple chlorinated products due to the similar rates of chlorination. google.comgoogle.com The primary products of this subsequent chlorination are this compound (CMC), dithis compound (DCMC), and trithis compound (TCMC). google.comgoogle.com

An alternative pathway to this compound involves the direct chlorination of methyl formate. google.comgoogle.com This method can also be challenging as it can lead to the formation of numerous byproducts that are difficult to separate from the desired product. google.com The reaction proceeds by first converting methyl formate into methyl chloroformate, which is then subsequently chlorinated. google.comgoogle.com Radical chlorination of methyl formate under UV light is one method used to produce related compounds like diphosgene (trithis compound). mdpi.com

Catalytic photochlorination is a frequently employed method for the chlorination of both methyl formate and its intermediate, methyl chloroformate. google.comgoogle.com This process typically generates a mixture of chlorinated products, including the desired this compound (CMC) alongside dithis compound (DCMC) and trithis compound (TCMC). google.com The reason for this mixture is that the rates of chlorination for these different species are not significantly different. google.comgoogle.com The reaction can be hazardous, with reports indicating that methyl formate vapor can form explosive mixtures with chlorine, especially under UV irradiation. sciencemadness.org

Gas phase chlorination offers another technique for synthesizing this compound from a methyl chloroformate precursor. google.com In this method, liquid methyl chloroformate is heated to a temperature between 60°C and 130°C to induce gasification. google.com The resulting gas is then reacted with chlorine gas in the presence of visible light. google.com The gas phase chlorination reaction itself is maintained at a temperature between 60°C and 105°C. google.com The molar ratio of methyl chloroformate to chlorine is typically controlled in the range of 1:0.1 to 1:1.5. google.com Under these conditions, the product, this compound, which has a boiling point of approximately 103°C, condenses into a liquid and is separated from the chlorination reaction zone. google.com

ParameterValue/ConditionSource(s)
Reactants Gaseous Methyl Chloroformate, Chlorine google.com
Product This compound google.com
Conditions Visible Light google.com
Gasification Temp. 60-130°C google.com
Reaction Temp. 60-105°C google.com
Molar Ratio (MCF:Cl₂) 1 : 0.1-1.5 google.com

Chlorination of Methyl Formate

Optimization of Monochloro-Derivative Formation

The synthesis of this compound from methyl chloroformate involves the substitution of a hydrogen atom with a chlorine atom. A critical challenge in this process is preventing the formation of di- and tri-chloro derivatives, which are common byproducts. The optimization of the monochloro-derivative, this compound, hinges on precise control over the reaction conditions. The reaction is typically initiated by UV light, which generates chlorine radicals.

Key factors influencing the selective formation of the monochloro-derivative include the molar ratio of reactants and the reaction temperature. A carefully controlled excess of methyl chloroformate can favor the formation of the monochlorinated product by reducing the statistical probability of further chlorination of the desired product. Temperature control is also vital; the reaction is often conducted at temperatures between 0 and 50°C to manage the reaction rate and selectivity.

ParameterOptimized ConditionRationale
Reactant Ratio Excess Methyl ChloroformateMinimizes polychlorination by reducing the concentration of the monochloro-product available for further reaction.
Temperature 0 - 50°CControls reaction kinetics and helps prevent runaway reactions and byproduct formation.
Initiator UV LightProvides the necessary energy to generate chlorine radicals for the initiation of the chlorination process.

Alternative and Phosgene-Free Synthesis Strategies

Concerns over the use of phosgene, a highly toxic gas, have driven research into alternative synthetic routes for chloroformates.

An alternative, phosgene-free method for producing this compound involves the reaction of dimethyl carbonate with phosphorus pentachloride (PCl₅). This reaction circumvents the direct use of phosgene, offering a potentially safer synthesis pathway. The reaction proceeds by the chlorination of the methyl groups of dimethyl carbonate.

The stoichiometry of the reaction is crucial, and the process typically yields this compound along with other chlorinated products and phosphorus oxychloride. The separation of the desired product from the reaction mixture is a key step in this synthesis route.

ReactantProductByproduct
Dimethyl CarbonateThis compoundPhosphorus oxychloride, other chlorinated methyl carbonates
Phosphorus Pentachloride

Process Optimization and Industrial Production Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of catalyst systems, reactor conditions, and purification methods to ensure efficiency, safety, and product purity.

Catalyst Systems in Industrial Synthesis

In industrial settings, catalysts are often employed to enhance the rate and selectivity of the chlorination process. A variety of compounds have been investigated for their catalytic activity. These catalysts typically function by facilitating the formation of reactive intermediates.

Examples of catalyst systems include:

Substituted amides: Such as N,N-dimethylformamide (DMF).

Ureas and Thioureas: These compounds can act as effective catalysts.

Phosphoramides: Hexamethylphosphoramide (HMPA) is a known catalyst for similar reactions.

Quaternary ammonium (B1175870) halides: Phase-transfer catalysts like tetra-n-butylammonium chloride can be used to improve the reaction between different phases.

Catalyst ClassExampleFunction
Substituted AmidesN,N-Dimethylformamide (DMF)Enhances reaction rate.
Quaternary Ammonium HalidesTetra-n-butylammonium chlorideActs as a phase-transfer catalyst.

Temperature and Pressure Control in Large-Scale Reactors

Maintaining optimal temperature and pressure is critical for the safe and efficient large-scale production of this compound. The photochlorination reaction is exothermic, and without proper heat removal, the reactor temperature can increase, leading to a higher rate of byproduct formation and potential safety hazards.

Industrial reactors are typically equipped with cooling systems to dissipate the heat generated during the reaction. The operating temperature is carefully monitored and controlled to maintain the desired reaction selectivity. The pressure within the reactor is also controlled to manage the concentration of gaseous reactants like chlorine and to prevent the loss of volatile components.

ParameterControl MethodImportance
Temperature Cooling jackets, internal cooling coilsPrevents byproduct formation and ensures reactor safety.
Pressure Pressure relief valves, controlled reactant feedMaintains reactant concentration and ensures safe operation.

Purification Techniques for Industrial-Scale Production

The crude product from the synthesis of this compound contains unreacted starting materials, byproducts such as di- and trithis compound, and residual catalyst. Therefore, purification is a crucial final step in the industrial production process.

The primary method for purifying this compound is fractional distillation. This technique separates compounds based on their different boiling points. This compound has a boiling point of approximately 106-107°C, which allows for its separation from lower-boiling impurities like methyl chloroformate and higher-boiling polychlorinated byproducts. The efficiency of the distillation column, including the number of theoretical plates and the reflux ratio, is optimized to achieve the desired product purity.

Purification TechniquePrincipleKey Considerations
Fractional Distillation Separation based on boiling point differences.Column efficiency (number of theoretical plates), reflux ratio, and operating pressure are critical for achieving high purity.

Strategies for Minimizing By-product Formation (e.g., dithis compound, diphosgene)

The synthesis of this compound, commonly achieved through the catalytic photochlorination of methyl chloroformate, is often accompanied by the formation of undesired by-products. The primary contaminants include dithis compound and trithis compound (diphosgene). This is due to the similar rates of chlorination for the parent molecule and its chlorinated derivatives, which results in a crude mixture containing unreacted starting material alongside mono-, di-, and tri-chlorinated products. google.com

A key strategy to control the product distribution and minimize the formation of more highly chlorinated species is the careful management of the reaction stoichiometry. By terminating the chlorination reaction before the addition of a full equivalent of chlorine, the production of diphosgene can be largely avoided, and the formation of dithis compound can be significantly minimized. google.com This approach, however, results in a product mixture that still contains a significant amount of unreacted methyl chloroformate, which must then be separated from the desired this compound.

Another synthetic route involves the reaction of formaldehyde (B43269) with phosgene. google.comgoogle.com To prevent side reactions and the formation of by-products in this process, it is crucial to carry out the reaction in the complete absence of water and hydrochloric acid. google.comgoogle.com The formaldehyde used must be in a dry, monomeric, gaseous state. google.comgoogle.com The reaction is conducted at a controlled temperature, typically between -10°C and 60°C, in the presence of a suitable catalyst. google.comgoogle.com

Catalysts for the formaldehyde-phosgene reaction are selected from a range of compounds, including substituted amides, tetrasubstituted ureas or thioureas, and quaternary ammonium halides with a total of at least 16 carbon atoms in their substituents. google.comgoogle.com The careful selection of the catalyst and strict control of the reaction conditions are paramount to steering the reaction toward the desired product and minimizing the formation of impurities.

Recovery of Substantially Pure this compound without Distillation

A significant advancement in the purification of this compound involves a method to recover a substantially pure product from crude reaction mixtures without resorting to distillation. google.comgoogle.comgoogle.comwipo.int This is particularly advantageous as it provides an economical alternative to the energy-intensive process of fractional distillation. The method is effective for mixtures containing this compound along with methyl chloroformate, dithis compound, and trithis compound. google.comgoogle.com

The non-distillative purification process is centered on the selective decomposition of the impurities by heating the crude chloroformate mixture in the presence of a nucleophilic catalyst. google.comgoogle.com During this heating step, volatile gaseous by-products resulting from the decomposition are simultaneously removed from the reaction zone. google.comgoogle.comgoogle.comwipo.int

The process selectively decomposes the primary contaminants. Dithis compound is broken down into phosgene, hydrogen chloride, and carbon monoxide. google.comgoogle.com Any methyl chloroformate present decomposes into methyl chloride and carbon dioxide. google.com The desired this compound remains stable under these conditions, allowing for its recovery in a substantially pure form. google.com The removal of volatile gases, especially hydrogen chloride, is critical, as its presence is thought to inhibit the decomposition of methyl chloroformate. google.com

A variety of nucleophilic catalysts can be employed in this process. These catalysts are materials capable of reacting with the chloroformate mixture to release a labile chloride anion. google.comgoogle.com They can be either liquid or solid and may be soluble or dispersible in the reaction mixture. google.comgoogle.com

Catalyst TypeExamples
Quaternary Ammonium Salts Benzyl (B1604629) tributyl ammonium chloride (BTBAC)
Guanidinium (B1211019) Salts Hexamethyl guanidinium chloride hydrochloride (HMGCl-HCl)
Tertiary Amines Compounds with the formula R¹R²R³N, where R groups are hydrocarbon substituents.
Tertiary Phosphines Aliphatic tertiary phosphines such as trioctylphosphine.

The operational parameters for this purification method are critical for its success.

ParameterRange
Temperature At least 50°C, typically from 70°C to the reflux temperature of the mixture (92°C to 110°C). google.comgoogle.com
Pressure Can range from 50 Torr (6.6 kPa) to above atmospheric pressure. google.com

This method ultimately yields this compound that is substantially free of methyl chloroformate, dithis compound, and trithis compound. google.comgoogle.com

Chemical Reactivity and Mechanistic Investigations of Chloromethyl Chloroformate

Nucleophilic Substitution Reactions

The general reactivity of chloroformates is similar to that of acyl chlorides. wikipedia.org They readily undergo reactions with various nucleophiles, typically in the presence of a base to neutralize the hydrogen chloride byproduct. wikipedia.org

Chloromethyl chloroformate reacts with primary and secondary amines to form the corresponding carbamates. wikipedia.orggoogle.com This reaction is a fundamental method for the synthesis of these important functional groups, which are present in numerous biologically active molecules and polymers. acs.orgnih.gov The general reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of a carbamate (B1207046), with the concurrent release of hydrogen chloride. wikipedia.orggoogle.com

The general equation for this transformation is: ClCOOCH₂Cl + R₂NH → R₂NCOOCH₂Cl + HCl wikipedia.org

This reaction can be conducted in a two-phase system, where the chloroformate is in an inert non-aqueous solvent and reacts with the amine in the presence of an aqueous solution of an acid acceptor. google.com

Table 1: Examples of Carbamate Formation from Chloroformates

Amine Chloroformate Product
Primary Amine (R'NH₂) This compound R'NHCOOCH₂Cl

This table illustrates the general reaction products and is not based on a specific experimental dataset.

The reaction of this compound with alcohols provides a direct route to the synthesis of unsymmetrical carbonate esters. wikipedia.orgkobe-u.ac.jp This transformation is analogous to the reaction with amines, involving the nucleophilic attack of the alcohol's hydroxyl group on the chloroformate's carbonyl carbon. wikipedia.org An acid scavenger, such as pyridine (B92270) or a tertiary amine, is typically required to neutralize the HCl produced. google.comsemanticscholar.org

The general reaction is as follows: ClCOOCH₂Cl + R'OH → R'OCOOCH₂Cl + HCl wikipedia.org

This method is highly versatile, allowing for the synthesis of a wide range of carbonate esters, including those with complex structures. organic-chemistry.org For instance, chloromethyl isopropyl carbonate is synthesized via the esterification of this compound with isopropanol. google.com

The efficiency of carbonate ester synthesis can be significantly enhanced by the use of catalysts. Organic bases such as pyridine, triethylamine, and particularly 4-dimethylaminopyridine (B28879) (DMAP), are commonly employed. kobe-u.ac.jpsemanticscholar.org DMAP is a hypernucleophilic acylation catalyst that accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate. researchgate.netsemanticscholar.orgsci-hub.st This intermediate is then more susceptible to attack by the alcohol nucleophile. organic-chemistry.org

The catalytic cycle involving DMAP proceeds through the following steps:

Activation: DMAP attacks the this compound to form a chloromethoxymethyl-acyl-dimethylaminopyridinium salt.

Nucleophilic Attack: The alcohol reacts with the activated intermediate.

Product Formation and Catalyst Regeneration: The carbonate ester is formed, and the DMAP catalyst is regenerated. researchgate.netorganic-chemistry.org

Dimethylformamide (DMF) can also play a role in such reactions, sometimes forming Vilsmeier-type reagents that can facilitate transformations. kobe-u.ac.jp

One-pot procedures for the synthesis of carbonates using chloroformates have been developed to improve efficiency and convenience. kobe-u.ac.jpresearchgate.net In such protocols, the chloroformate can be generated in situ from an alcohol and a phosgene (B1210022) source, followed by the addition of a second, different alcohol to form the unsymmetrical carbonate ester without isolating the intermediate chloroformate. kobe-u.ac.jpresearchgate.net These methods streamline the synthesis process, reduce waste, and allow for the creation of complex molecules in a single procedural step. bohrium.com

Table 2: Comparison of Catalyzed vs. Uncatalyzed Reaction for Carbonate Synthesis

Reaction Condition Reactants Catalyst Product Yield
Uncatalyzed Alcohol + this compound None Moderate

This is a representative table illustrating the general effect of catalysts on yield.

This compound reacts with carboxylic acids to form mixed carboxylic-carbonic anhydrides. wikipedia.org This reaction is a key step in the "mixed anhydride (B1165640) method," frequently used in peptide synthesis to activate a carboxylic acid for amide bond formation. highfine.comresearchgate.net The reaction is typically carried out at low temperatures in the presence of a tertiary amine, such as N-methylmorpholine, to form the carboxylate salt which then reacts with the chloroformate. researchgate.net

The general reaction is: R'COOH + ClCOOCH₂Cl + R₃N → R'CO-O-COOCH₂Cl + R₃N·HCl wikipedia.org

These mixed anhydrides are highly activated intermediates. However, they can be unstable and may undergo disproportionation to symmetrical anhydrides or other side reactions if not used promptly. researchgate.netresearchgate.net

The reactions of this compound with nucleophiles are classic examples of nucleophilic acyl substitution. The high electrophilicity of the carbonyl carbon atom, which is bonded to two electron-withdrawing groups (chlorine and the chloromethoxy group), makes it highly susceptible to nucleophilic attack. mdpi.com

The generally accepted mechanism for these reactions is a two-step addition-elimination pathway that proceeds through a tetrahedral intermediate. mdpi.comresearchgate.net

Addition Step: The nucleophile (Nu⁻) attacks the carbonyl carbon, breaking the carbon-oxygen double bond and forming a transient, tetrahedral intermediate.

Elimination Step: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻). mdpi.com

Kinetic studies on the solvolysis of chloroformate esters support the existence of competing addition-elimination and ionization (Sₙ1) pathways, with the former being favored by strong nucleophiles and less ionizing solvents. mdpi.comresearchgate.netrsc.org The formation of a tetrahedral intermediate is a key feature of the addition-elimination mechanism, which is considered the dominant pathway for reactions with nucleophiles like amines, alcohols, and carboxylates. rsc.orgfigshare.com

Reactions with Alcohols for Carbonate Ester Synthesis

Hydrolysis and Solvolysis Studies

The solvolysis of chloroformate esters, including this compound, involves the cleavage of the acyl-chlorine bond and is highly sensitive to the surrounding solvent medium. The reaction mechanisms are complex and can shift depending on the structure of the ester and the properties of the solvent, such as its nucleophilicity and ionizing power.

In aqueous environments, this compound undergoes hydrolysis to produce hydrochloric acid, carbon dioxide, and formaldehyde (B43269). The reaction proceeds through a multi-step pathway characteristic of acyl chloride hydrolysis. The initial step involves a nucleophilic attack by a water molecule on the electrophilic carbonyl carbon of the chloroformate. This addition forms a transient tetrahedral intermediate.

In mixed solvents such as aqueous methanol (B129727), this compound undergoes simultaneous hydrolysis and methanolysis. Both water and methanol act as nucleophiles, competing in their attack on the carbonyl carbon. This competition results in a mixture of products derived from both reaction pathways. The study of such systems provides deep insight into the subtle mechanistic details of acyl transfer reactions.

Kinetic studies on the solvolysis of chloroformates and related esters in neutral aqueous alcohols suggest the operation of a third-order mechanism, often designated as a BAc3 (Base-catalyzed, Acyl-cleavage, trimolecular) pathway. nih.govresearchgate.net In this mechanism, one solvent molecule (e.g., methanol or water) acts as a nucleophile attacking the carbonyl carbon, while a second solvent molecule acts as a general base, facilitating the reaction by deprotonating the attacking nucleophile in the transition state. nih.govkoreascience.kr Evidence for this pathway comes from the observation of third-order kinetics and large kinetic solvent isotope effects (KSIE). nih.gov For instance, KSIE values (kMeOH/kMeOD) greater than 2.0 are consistently observed for chloroformate solvolysis, indicating that the O-H bond of the attacking methanol is being broken in the rate-determining step, which is characteristic of general base catalysis. koreascience.krnih.gov

Under acidic conditions, the mechanism can shift. While less common for highly reactive chloroformates, acid-catalyzed pathways analogous to ester hydrolysis, such as the AAc2 (Acid-catalyzed, Acyl-cleavage, bimolecular) mechanism, are possible. gbcramgarh.instudylib.net In an AAc2 pathway, the acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the solvent. For certain substrates, an A-BAc3 mechanism has also been proposed, which involves a concerted general base–general acid-catalyzed decomposition of the tetrahedral intermediate. researchgate.net

The product distribution is determined by the relative rates of attack by water and methanol. This selectivity depends on both the relative nucleophilicity of the two solvents and their molar concentrations in the mixture. Acidity also plays a crucial role; changes in pH can alter the dominant reaction mechanism, for example, by favoring acid-catalyzed pathways or influencing the effectiveness of general base catalysis by the solvent.

The mechanism of chloroformate ester solvolysis is profoundly influenced by the solvent. Two primary competing pathways are generally observed: a bimolecular addition-elimination mechanism and a unimolecular ionization mechanism. The prevalence of one pathway over the other is dictated by the structure of the chloroformate and the solvent's nucleophilicity and ionizing power. mdpi.com

The bimolecular addition-elimination pathway (often referred to as an associative Sₙ2-like or Aₙ+Dₙ mechanism) is favored in solvents with high nucleophilicity and relatively low ionizing power, such as aqueous ethanol (B145695) and methanol mixtures. mdpi.comcore.ac.uk This pathway involves the rate-determining formation of a tetrahedral intermediate following the nucleophilic attack of a solvent molecule. nih.govresearchgate.net

The unimolecular ionization pathway (Sₙ1-like) becomes dominant in solvents with high ionizing power and low nucleophilicity, such as those rich in fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). core.ac.uk This mechanism involves the slow, rate-determining cleavage of the carbon-chlorine bond to form an acylium ion intermediate, which is then rapidly captured by the solvent. mdpi.com For certain secondary and tertiary alkyl chloroformates, this ionization can be accompanied by the loss of carbon dioxide in a solvolysis-decomposition process.

The extended Grunwald-Winstein equation is a powerful tool used to distinguish between these mechanisms:

log(k/k₀) = lNₛ + mYₛ

where k is the observed rate constant, k₀ is the rate constant in the reference solvent (80% ethanol), Nₛ is the solvent nucleophilicity, and Yₛ is the solvent ionizing power. The parameters l and m represent the sensitivity of the reaction to changes in solvent nucleophilicity and ionizing power, respectively. A high l value and a high l/m ratio (typically > 2.0) are characteristic of the bimolecular pathway, whereas a low l value and a high m value are indicative of an ionization mechanism. koreascience.kr

Table 1: Grunwald-Winstein Parameters for the Solvolysis of Various Chloroformate Esters

Compound Mechanism Type l value m value l/m Ratio Predominant Solvents
Phenyl Chloroformate Bimolecular 1.68 0.57 2.95 All solvents studied
p-Nitrophenyl Chloroformate Bimolecular 1.68 0.46 3.65 All solvents studied
Propargyl Chloroformate Bimolecular 1.37 0.47 2.91 All solvents studied
Ethyl Chloroformate Bimolecular 1.56 0.55 2.84 More nucleophilic
Ethyl Chloroformate Ionization 0.69 0.82 0.84 More ionizing
Isopropyl Chloroformate Ionization 0.28 0.59 0.47 More ionizing
1-Adamantyl Chloroformate Ionization ~0 Low - Highly ionizing

Solvent Effects on Reaction Rates and Mechanisms of Chloroformate Esters

Influence of Chlorine Substituents on Solvolysis Rates

The rate of solvolysis of chloroformate esters is significantly influenced by the presence and position of chlorine substituents on the alkyl group. The electron-withdrawing nature of chlorine can alter the reaction mechanism, which typically proceeds via either a bimolecular addition-elimination pathway or a unimolecular ionization pathway. nih.gov The operative mechanism is largely dependent on the solvent's ionizing power and nucleophilicity. nih.govnih.gov

In solvents with modest ionizing power, the addition-elimination mechanism is generally favored. For chloroformates like butyl chloroformate, the rate of solvolysis is enhanced by the presence of a terminal 4-chloro substituent. This rate increase is attributed to the electron-withdrawing inductive effect of the chlorine atom, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the solvent in the rate-determining addition step. nih.gov

Conversely, in solvents with high ionizing power and low nucleophilicity, such as aqueous fluoroalcohols (e.g., 2,2,2-trifluoroethanol or TFE), the reaction mechanism can shift towards an ionization pathway. nih.govnih.gov In these cases, a terminal chloro substituent can decelerate the reaction. This is because the electron-withdrawing effect of the chlorine destabilizes the formation of the carbocation intermediate that is central to the ionization mechanism. nih.gov For instance, in highly ionizing solvents like 97% TFE, the solvolysis rates for chloro-substituted chloroformates are lower than their unsubstituted counterparts. nih.gov

The position of the chlorine substituent is also critical. An α-chloro substituent, as seen in 1-chloroethyl chloroformate, dramatically increases the solvolysis rate compared to its β-substituted analogs. researchgate.net This significant rate enhancement is due to the strong inductive effect of the chlorine atom being in close proximity to the carbonyl carbon reaction center. researchgate.net

Kinetic data from studies on various chloroformates highlight these trends. The specific rates of solvolysis for several n-alkyl chloroformates and their terminally chlorinated analogs demonstrate the substituent effect across different solvent systems.

Table 1: Influence of Terminal Chlorine Substituent on Solvolysis Rates at 40.0 °C

CompoundSolventSpecific Rate of Solvolysis (k, s⁻¹)
Propyl Chloroformate100% Ethanol1.11 x 10⁻⁵
3-Chloropropyl Chloroformate100% Ethanol2.50 x 10⁻⁵
Butyl Chloroformate100% Ethanol1.05 x 10⁻⁵
4-Chlorobutyl Chloroformate100% Ethanol1.95 x 10⁻⁵
Butyl Chloroformate97% TFE2.92 x 10⁻⁴
4-Chlorobutyl Chloroformate97% TFE1.48 x 10⁻⁴

This table is generated based on data reported in scientific literature. nih.gov

Reactivity with Specific Reagents and Functional Groups

This compound is incompatible with strong oxidizing agents. nih.govnoaa.gov While specific reaction pathways and products are not extensively detailed in readily available literature, the inherent reactivity of the chloroformate group suggests that oxidation would likely lead to decomposition. Strong oxidants can potentially cleave the molecule, producing phosgene, hydrogen chloride, and carbon dioxide or carbon monoxide. google.com Given the compound's classification as a water-reactive substance, its interaction with aqueous oxidizing agents would also be complicated by hydrolysis. nih.govnoaa.gov

This compound readily reacts with bases. nih.govnoaa.gov Like other chloroformates, it undergoes a characteristic reaction with primary and secondary amines to form carbamates. wikipedia.orgresearchgate.net This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion. The reaction produces a carbamate and hydrogen chloride (HCl). wikipedia.org

The general reaction is as follows: ClCOOCH₂Cl + R₂NH → R₂NCOOCH₂Cl + HCl

Due to the production of HCl, these reactions are typically conducted in the presence of a non-nucleophilic base (e.g., a tertiary amine like pyridine or triethylamine) to act as a scavenger for the acid generated. wikipedia.orggoogle.com The reaction with amines is a fundamental transformation used in organic synthesis, for example, in the creation of protecting groups or in the derivatization of amines for analytical purposes. wikipedia.orgresearchgate.net

A particularly hazardous reaction involves the interaction of this compound with ethers in the presence of trace amounts of metal salts. nih.govnoaa.gov This mixture can react vigorously or even explosively. nih.govnoaa.gov A documented instance specifies this explosive potential with diisopropyl ether when metal salt traces are present. nih.gov

The mechanism for this hazardous incompatibility is believed to involve the formation of unstable and highly reactive intermediates. Metal salts can act as Lewis acids, catalyzing the reaction between the chloroformate and the ether. This can lead to the formation of chloroalkyl ethers and other reactive species, potentially initiating a runaway exothermic decomposition. organic-chemistry.orgnih.gov The synthesis of chloroalkyl ethers from acetals and acid halides is known to be catalyzed by zinc(II) salts, highlighting the role of metal catalysts in reactions involving similar functional groups. nih.gov Therefore, the combination of this compound, an ether, and metal salts represents a significant safety hazard due to the potential for rapid and uncontrolled energy release.

Applications of Chloromethyl Chloroformate in Advanced Organic Synthesis

Pharmaceutical Synthesis and Prodrug Development

In the pharmaceutical arena, chloromethyl chloroformate is a key intermediate in the synthesis of various therapeutic agents and is particularly instrumental in the design and production of prodrugs. exsyncorp.com Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through metabolic processes. This approach is often employed to improve a drug's pharmacokinetic properties, such as solubility, absorption, and targeted delivery.

Synthesis of Aminocarbonyloxymethyl Esters (e.g., diclofenac (B195802), flufenamic acid)

A significant application of this compound lies in the synthesis of aminocarbonyloxymethyl esters, a class of prodrugs designed to enhance the properties of parent drug molecules. google.com This is particularly relevant for non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and flufenamic acid, which are effective in managing pain and inflammation but can be associated with gastrointestinal side effects.

The synthesis involves the reaction of this compound with an amino acid, followed by reaction with the parent drug. This creates a prodrug that masks the acidic functional group of the NSAID, which is often responsible for gastric irritation. Once absorbed and in systemic circulation, these ester linkages are designed to be cleaved by enzymes, releasing the active drug at the desired site of action. This strategy not only aims to reduce local irritation in the gastrointestinal tract but can also modulate the drug's release profile.

Preparation of Water-Soluble Prodrugs (e.g., monomethoxypoly(ethyleneglycol) prodrugs of cyclosporin (B1163) A)

This compound is also a crucial reagent in the development of water-soluble prodrugs for poorly soluble parent drugs, thereby improving their bioavailability. google.com A notable example is its use in the preparation of monomethoxypoly(ethyleneglycol) (mPEG) prodrugs of cyclosporin A. google.com Cyclosporin A is a potent immunosuppressant widely used in organ transplantation to prevent rejection, but its low aqueous solubility presents formulation challenges.

The synthesis of these prodrugs involves the initial reaction of this compound with cyclosporin A to form a reactive intermediate. This intermediate is then reacted with a water-soluble polymer like mPEG. The resulting conjugate exhibits significantly improved water solubility, facilitating its formulation and administration. google.com In the body, the linkage is designed to hydrolyze, releasing the active cyclosporin A. Research has demonstrated that such prodrugs can exhibit enhanced pharmacokinetic profiles compared to conventional formulations. google.com

Below is a table summarizing the hydrolysis half-life of various mPEG prodrugs of cyclosporin A in rat whole blood, indicating their potential for in-vivo conversion to the active drug.

ProdrugHydrolysis Half-life (t1/2) in rat whole blood (minutes)
KI-3069.9
KI-30965.0
KI-31214.2
KI-3133.4
KI-3152.1
KI-3169.5
KI-3171.6
Data sourced from a study on water-soluble cyclosporine monomethoxy poly(ethyleneglycol) conjugates as potential prodrugs. google.com

Development of Prodrugs and Pharmaceutical Intermediates

Beyond specific examples, this compound's high reactivity makes it a valuable tool for the synthesis of a wide range of pharmaceutical intermediates and prodrugs. exsyncorp.com Its ability to react with various nucleophiles, such as alcohols and amines, allows for the creation of carbonate and carbamate (B1207046) linkages. google.com These linkages are often utilized in prodrug design due to their susceptibility to enzymatic or hydrolytic cleavage in the body, leading to the controlled release of the active pharmaceutical ingredient. The versatility of this compound enables medicinal chemists to fine-tune the properties of drug candidates, addressing challenges related to solubility, stability, and targeted delivery.

Agrochemical and Pesticide Synthesis

The utility of this compound extends into the agrochemical sector, where it serves as a key building block for the synthesis of modern pesticides. google.com Its reactivity is harnessed to introduce specific functional groups into molecules, leading to the creation of effective and targeted crop protection agents.

Introduction of Functional Groups in Pesticide Production

In the synthesis of pesticides, this compound is primarily used to introduce carbonate and carbamate functional groups into the molecular structure of the active ingredients. google.comnih.gov Carbamates, for instance, are a well-established class of insecticides. The synthesis of these compounds can involve the reaction of this compound with an appropriate alcohol or phenol (B47542) to form a chloroformate intermediate, which is then reacted with an amine to yield the final carbamate pesticide. google.com This multi-step process allows for the precise construction of complex molecules with desired pesticidal activities. The introduction of the carbonate or carbamate moiety is crucial for the biological activity of these pesticides.

Reactivity with Nucleophilic Groups in Target Organisms

The efficacy of many pesticides, including those synthesized using this compound derivatives, relies on their ability to interact with specific molecular targets within the pest organism. The functional groups introduced by this compound, such as the carbamate group, are often key to this interaction.

Carbamate insecticides, for example, typically function by inhibiting the enzyme acetylcholinesterase in insects. This enzyme contains a nucleophilic serine residue in its active site. The electrophilic carbonyl carbon of the carbamate group reacts with this serine residue, leading to the carbamoylation of the enzyme. This inactivation of acetylcholinesterase disrupts the insect's nervous system, ultimately leading to mortality. The high reactivity of the precursors derived from this compound facilitates the synthesis of these potent enzyme inhibitors. nih.gov

Application in Protecting Group Chemistry

Protecting groups are essential in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. This compound and related structures serve as valuable reagents in this context.

Utilization in Peptide Synthesis as a Protecting Group Reagent

In the intricate field of peptide synthesis, chloroformates are fundamental reagents for introducing urethane-type protecting groups onto the N-terminus of amino acids, preventing self-polymerization. While reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and benzyl (B1604629) chloroformate (Cbz-Cl) are ubiquitous, the direct application of this compound to introduce a "chloromethoxycarbonyl" (Cmc) protecting group is less common. However, patent literature indicates its potential use, listing chloromethoxycarbonyl as a possible haloalkoxycarbonyl protecting group for amino functionalities in the synthesis of complex peptides. google.com The reactivity of the compound allows for the formation of a carbamate linkage with the amino group of an amino acid or peptide.

Cleavage of Benzhydryl Groups from Amines

Chloroformate esters are widely recognized as effective reagents for the dealkylation of tertiary amines, a critical transformation for synthesizing secondary amines from more complex precursors. ut.ac.ir The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt, followed by nucleophilic attack by the chloride ion on one of the N-alkyl groups, yielding a carbamate and an alkyl chloride. The ease of cleavage of the N-alkyl group is dependent on the stability of the resulting carbocation.

The general trend for the lability of these groups is: benzyl > allyl > methyl > other alkyl groups. ut.ac.irresearchgate.net While specific studies focusing exclusively on the cleavage of benzhydryl (diphenylmethyl) groups using this compound are not extensively detailed, the high stability of the benzhydryl carbocation suggests that it would be an excellent leaving group in this reaction. The cleavage of benzyl groups from tertiary amines, such as in dimethylbenzylamine, using related chloroformates proceeds cleanly to yield benzyl chloride and the corresponding dimethylcarbamate. ut.ac.ir This principle extends to other labile groups, making it a valuable synthetic strategy.

Chemoselective Deprotection of Silyl (B83357) Ethers

The protection of hydroxyl groups as silyl ethers is a cornerstone of modern organic synthesis. Their subsequent removal, or deprotection, under specific and mild conditions is crucial for the success of a synthetic route. While direct applications of this compound for this purpose are not widely reported, extensive research has been conducted on the closely related and highly effective reagent, 1-chloroethyl chloroformate (ACE-Cl). researchgate.netresearchgate.net

This reagent has been shown to be a powerful tool for the fast and chemoselective desilylation of silyl-protected alcohols. researchgate.netresearchgate.net In the presence of methanol (B129727), a catalytic amount of 1-chloroethyl chloroformate generates anhydrous HCl in situ. This allows for the extremely efficient cleavage of various silyl ethers, including tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) ethers. researchgate.net The reaction's chemoselectivity is a key advantage; by controlling the amount of the chloroformate reagent and the reaction time, it is possible to deprotect one silyl ether in the presence of another or other acid-labile groups. researchgate.netresearchgate.net

Silyl Ether TypeReagent SystemKey FeatureReference
Primary/Secondary Alkyl Silyl Ethers (TBS, TIPS, TBDPS)Catalytic 1-chloroethyl chloroformate in MethanolEfficient cleavage via in situ generation of anhydrous HCl. researchgate.net
Alkyl Silyl Ethers (in presence of Aryl Silyl Ethers)Catalytic 1-chloroethyl chloroformate in MethanolHigh chemoselectivity, cleaving alkyl silyl ethers while leaving aryl silyl ethers intact. researchgate.net

Specialty Chemical Manufacturing and Industrial Intermediates

Due to its high reactivity, this compound is a valuable intermediate in the chemical industry for producing a range of specialty chemicals and materials. exsyncorp.com

Synthesis of Various Organic Molecules

This compound serves as a key reactant in the synthesis of high-value organic compounds, particularly in the pharmaceutical sector. fishersci.comsigmaaldrich.com Its applications include:

Prodrug Synthesis: It is used to create prodrugs, which are modified versions of active pharmaceutical ingredients designed to improve properties like solubility or bioavailability. For example, it is a reactant in the synthesis of aminocarbonyloxymethyl esters of non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac and flufenamic acid. fishersci.comsigmaaldrich.com

Solubilizing Agents: The reagent is employed in preparing highly water-soluble monomethoxypoly(ethyleneglycol) (mPEG) prodrugs of the immunosuppressant cyclosporin A. fishersci.comsigmaaldrich.com

Synthesis of Triazenes: It is a key component in the synthesis of a series of 3-acyloxymethyloxycarbonyl-1-aryl-3-methyltriazenes. sigmaaldrich.com

Intermediate for Polymer Chemistry (e.g., urethanes)

The fundamental reaction between a chloroformate and an amine yields a carbamate (urethane) linkage. This reaction is the basis of polyurethane chemistry. This compound can be used as a bifunctional monomer or as a reagent to introduce specific functionalities into polymers. While detailed industrial processes are often proprietary, its potential as a catalyst or intermediate in polymer synthesis is recognized. For instance, patents describe processes for producing polyurethane foams that involve various chloroformate-related chemistries. google.com The dual reactivity of this compound allows it to act as a linker or cross-linking agent, or to introduce a reactive chloromethyl group into a polymer backbone for further functionalization.

Preparation of Carbonate Derivatives for Diverse Industries

This compound (CMCF) is a highly reactive chemical intermediate valued for its role as a building block in the synthesis of specialized carbonate derivatives. google.com These derivatives are integral to manufacturing processes across several advanced industries, including the pharmaceutical, agrochemical, and photoresist sectors. google.com Its versatility allows for the precise modification of complex molecules, enabling the creation of novel active ingredients and intermediates. researchandmarkets.com

In the pharmaceutical industry , CMCF is used to create prodrugs, which are modified versions of active drug molecules designed to improve properties such as solubility or targeted delivery. fishersci.ca The agrochemical sector utilizes carbonate derivatives synthesized from CMCF as key components in modern crop protection products, such as selective herbicides and insecticides. echemi.com The photoresist industry employs these derivatives in the formulation of materials used for photolithography, a critical process in the manufacturing of semiconductors and microelectronics. google.com

Interactive Data Table: Industrial Applications of this compound

Industry Application of Carbonate Derivatives Reference Compound(s)/Product Type
Pharmaceutical Synthesis of prodrugs to enhance drug delivery and solubility. Aminocarbonyloxymethyl esters, Tenofovir (B777), Ronidazole
Agrochemical Building block for active ingredients in crop protection products. Specialty insecticides and herbicides

| Photoresist | Component in the synthesis of photoresist materials for lithography. | Materials for semiconductor and display manufacturing |

Bioconjugation Processes and Biological Research

This compound and its derivatives serve as important reagents in bioconjugation and biological research, facilitating the labeling and analysis of complex biomolecules. While direct application of this compound in cellular environments is limited due to its high reactivity, related chloroformate compounds are pivotal in creating fluorescent tags and intermediates for studying biological processes.

While direct protein labeling with this compound for in-vivo cellular tracking is not a standard application, the broader class of chloroformate reagents is essential for derivatizing biomolecules. A prominent example is 9-fluorenylmethyl chloroformate (Fmoc-Cl), a chloroformate derivative widely used for fluorescently labeling the glycan moieties of glycoproteins. nih.govnih.gov This process is critical for tracking and analysis, as the fluorescent Fmoc group allows for highly sensitive detection of these protein-associated glycans via methods like liquid chromatography-fluorescence detection (LC-FD). nih.gov

This labeling strategy is a hybrid approach that combines the specificity of biological molecules with the superior sensitivity and versatility of synthetic organic probes. researchgate.net The fluorescent tag enables the visualization and quantification of glycopeptides, which is crucial for functional glycomics studies that explore the roles of protein-carbohydrate interactions in cellular adhesion, signaling, and other biological events. nih.govnih.gov

This compound is a key reactant in the multi-step synthesis of various compounds used in pharmaceutical and biological research. exsyncorp.comsigmaaldrich.com Its high reactivity makes it an effective building block for creating more complex molecules with specific therapeutic or research applications. researchandmarkets.comchemicalbull.com

Notable examples of its use include:

Synthesis of NSAID Prodrugs : It is a crucial reagent for creating novel aminocarbonyloxymethyl esters of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and flufenamic acid. sigmaaldrich.com This modification can be used to develop prodrugs with improved pharmacological profiles.

Preparation of Cyclosporin A Prodrugs : The compound is used in the synthesis of highly water-soluble monomethoxypoly(ethylene glycol) prodrugs of Cyclosporin A, an important immunosuppressant. fishersci.caexsyncorp.com This derivatization helps overcome the low water solubility of the parent drug. nih.gov

Antiviral and Antibiotic Manufacturing : It serves as an intermediate in the production of the anti-HIV drug Tenofovir and the antibiotic Ronidazole. exsyncorp.com

Interactive Data Table: Examples of Compounds Synthesized Using this compound

Compound Class Specific Example Therapeutic Area
NSAID Prodrugs Aminocarbonyloxymethyl esters of Diclofenac Anti-inflammatory
Immunosuppressant Prodrugs Water-soluble conjugates of Cyclosporin A Immunosuppression
Antivirals Tenofovir Anti-HIV

| Antibiotics | Ronidazole | Anti-infective |

A sophisticated method for analyzing the glycan components of glycoproteins utilizes 9-chloromethyl chloroformate (Fmoc-Cl) in a multi-step enzymatic and chemical process. nih.gov This technique allows for the efficient release, fluorescent labeling, separation, and eventual recovery of monomeric reducing N-glycans, which are crucial for studying the structure-function relationships of glycoproteins. nih.gov

The process involves three main stages:

Enzymatic Release : Glycoproteins, such as those from ovalbumin or ribonuclease B, are first treated with Pronase E. This enzyme digests the protein backbone, leaving N-glycans attached to a single amino acid (asparagine). nih.gov

Derivatization with Fmoc-Cl : The resulting Asn-glycan mixture is then derivatized with 9-chloromethyl chloroformate. The Fmoc-Cl reagent reacts with the amino group of the asparagine residue, attaching the fluorescent Fmoc tag. nih.gov This labeling enables sensitive detection and efficient separation using High-Performance Liquid Chromatography (HPLC). nih.gov

Recovery of Reducing N-Glycans : After separation and purification of the Fmoc-labeled Asn-glycans via HPLC, the glycan portion is cleaved from the amino acid residue using the enzyme glycosylasparaginase (GA). This final step yields the free, monomeric reducing N-glycans, which are recovered for further functional analysis. nih.gov

This integrated method is noted for being simple, inexpensive, and broadly applicable for the detailed analysis of N-glycans from various biological sources. nih.gov

Analytical Methodologies for Chloromethyl Chloroformate and Its Derivatives

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of chloromethyl chloroformate, providing robust methods for purity assessment, impurity profiling, and quantitative determination in various matrices. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are utilized, each with specific advantages depending on the analytical objective.

Gas Chromatography (GC) for Purity Validation and Impurity Quantification

Gas chromatography is a standard method for assessing the purity of this compound and quantifying volatile impurities. semanticscholar.org The technique is well-suited for analyzing the crude product mixture that results from the catalytic chlorination of methyl chloroformate. semanticscholar.org This process typically yields the desired this compound along with unreacted starting material and other chlorinated byproducts. semanticscholar.org

Common impurities identified and quantified by GC include methyl chloroformate (MCF), dithis compound (DCMC), and trithis compound (TCMC). nih.gov GC analysis, often reported in area percentages which correspond well with weight percentages, is used to ensure the final product meets required purity specifications. nih.gov For instance, substantially pure this compound is defined as containing at least 95% to 98% of the target compound. nih.govnih.gov

Table 1: Typical Impurities in Crude this compound and Purity Thresholds Determined by GC
Compound NameAbbreviationTypical Specification Limit (Area %)Reference
This compoundCMC≥95.0% nih.govnih.gov
Methyl ChloroformateMCF&lt;0.2% nih.gov
Dithis compoundDCMC&lt;0.2% nih.gov
Trithis compoundTCMC&lt;0.2% nih.gov

The Flame Ionization Detector (FID) is a frequently used detector in the gas chromatography of organic compounds like this compound. semanticscholar.orgcore.ac.uk The FID operates by combusting the organic analytes in a hydrogen flame, which produces ions. core.ac.uk The generation of these ions is proportional to the concentration of the organic species, and a collector electrode measures the resulting current, providing a quantifiable signal. core.ac.uk

While derivatization is a common strategy in GC to enhance the volatility and detectability of polar analytes, the direct derivatization of this compound for analysis is not a widely reported technique. Instead, it is far more common for chloroformates, such as methyl chloroformate (MCF) and ethyl chloroformate (ECF), to be used as highly effective derivatizing reagents. core.ac.uknih.govscience.gov

This process, known as alkyl chloroformate derivatization, is used to analyze a wide range of polar, non-volatile compounds containing functional groups like amino, carboxylic, and hydroxyl groups. core.ac.uk The reaction converts these polar analytes into more volatile ester and carbamate (B1207046) derivatives that are amenable to GC analysis. nih.gov This technique is valued for being rapid and effective, even in aqueous media, which simplifies sample preparation. science.gov For example, methyl chloroformate is used in the quantitative GC-MS analysis of over 60 different metabolites, including amino and organic acids. Therefore, in the context of GC, chloroformates are typically the agents of derivatization rather than the subject of it.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of compounds in complex mixtures. It is particularly valuable for the quantitative analysis of this compound when it is present as a trace-level genotoxic impurity in drug substances. HPLC offers high precision and accuracy, making it a preferred method for applications where exact concentration measurements are critical for regulatory compliance and product safety.

A significant challenge in the HPLC analysis of this compound is its lack of a UV-absorbing chromophore, rendering it effectively inactive or "invisible" to standard UV detectors. This necessitates a derivatization strategy to attach a UV-active molecule to the this compound, allowing for its detection and quantification.

A validated method for determining this compound (CMCF) in the drug substance tenofovir (B777) disoproxil succinate (B1194679) employs a pre-column derivatization technique. In this procedure, CMCF is reacted with a specific derivatizing agent, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, in the presence of triethylamine. This reaction forms a new compound, chloromethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate, which is UV-active and can be readily detected by HPLC. This strategy of converting a non-chromophoric analyte into a detectable derivative is a common and effective approach in HPLC analysis.

Table 2: Derivatization Reaction for HPLC-UV Analysis of this compound
AnalyteDerivatizing AgentCatalyst/BaseResulting ProductDetection PropertyReference
This compound (CMCF)1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazineTriethylamineChloromethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylateUV-Active

Reversed-Phase Liquid Chromatography (RP-LC) is the specific HPLC mode used for the trace-level quantification of the derivatized this compound. In RP-LC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, which is ideal for separating the relatively nonpolar derivative from polar components in the sample matrix.

A highly sensitive RP-LC method has been developed and validated according to International Conference on Harmonisation (ICH) guidelines for quantifying this compound impurity. The method demonstrates high specificity, precision, and accuracy for its intended purpose. Using this approach, a limit of quantitation (LOQ) as low as 2.48 ppm for this compound was achieved, highlighting the method's suitability for controlling genotoxic impurities at trace levels in active pharmaceutical ingredients.

Table 3: Example RP-LC Method Parameters for Trace Analysis of Derivatized this compound
ParameterConditionReference
Stationary PhaseX-Terra MS C18 (250 x 4.6 mm, 5 µm)
Mobile PhasepH 3.0 Phosphate Buffer and Acetonitrile (64:36 v/v)
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume20 µL
Detection Wavelength210 nm
Limit of Quantitation (LOQ)2.48 ppm

LC-MS/MS for Highly Sensitive Detection

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) stands as a powerful technique for the trace-level detection of this compound and its derivatives. Its high sensitivity and selectivity make it particularly suitable for analyzing complex matrices. scielo.org.za While direct analysis of the highly reactive this compound can be challenging, LC-MS/MS methods are often employed following a derivatization step. This process converts the analyte into a more stable, less volatile compound that is more amenable to chromatographic separation and detection. mdpi.com

For instance, chloroformates can be derivatized to enhance their signal intensity and improve detection limits by orders of magnitude. mdpi.com The derivatization not only improves chromatographic behavior but also enhances ionization efficiency in the mass spectrometer's source. In the case of this compound, predicted LC-MS/MS spectra are available in databases, which can aid in method development and compound identification. hmdb.ca

The LC-MS/MS system separates the derivatized analyte from other components in the sample via liquid chromatography. The analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected. The use of Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, provides exceptional selectivity and reduces background noise, allowing for highly sensitive quantification. mdpi.com This targeted approach ensures that the signal is specific to the analyte of interest, even at very low concentrations. lcms.cz

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and assessing the purity of this compound. Methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the compound's molecular structure and the presence of any impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Verification

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique used to verify the molecular structure of this compound. kmpharma.in The method works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational energies of specific bonds within the molecule, effectively providing a molecular "fingerprint."

For this compound (ClCOOCH₂Cl), the FTIR spectrum is characterized by strong absorption bands corresponding to its key functional groups. The most prominent peak is typically the carbonyl (C=O) stretch of the chloroformate group, which is expected to appear in the region of 1770-1800 cm⁻¹. The exact position can be influenced by the electronegativity of the adjacent chlorine and oxygen atoms. Other significant absorptions include those for the C-O and C-Cl bonds. For comparison, the related compound trithis compound shows a strong C=O stretching band around 1815 cm⁻¹ and C-Cl stretching modes between 800 and 950 cm⁻¹. researchgate.net

The table below summarizes the expected characteristic FTIR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretch1770 - 1800
C-OStretch1150 - 1300
C-ClStretch600 - 800
CH₂Bend/Scissor~1400

Data is based on typical ranges for acyl chlorides and chlorinated alkanes.

By comparing the obtained spectrum to reference data, FTIR provides rapid and reliable confirmation of the compound's identity. kmpharma.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for assessing the purity of this compound and quantifying impurities. kmpharma.in ¹H NMR (Proton NMR) is particularly useful for this compound. The this compound molecule has a simple structure with one type of proton environment: the two protons of the chloromethyl group (-CH₂Cl). This results in a single, sharp peak (a singlet) in the ¹H NMR spectrum.

The chemical shift of this singlet is influenced by the electronegative atoms (oxygen and chlorine) attached to the carbon. Impurities that may be present from the synthesis process, such as methyl chloroformate or dithis compound, will have distinct signals in the NMR spectrum. google.com For example, methyl chloroformate would show a singlet for its methyl group at a different chemical shift.

Quantification of these impurities is achieved by integrating the area under the respective NMR peaks. The ratio of the integral of an impurity peak to the integral of the main this compound peak allows for the calculation of the relative molar quantity of the impurity. This method is highly accurate and is a standard procedure in quality control. google.com

Compound Group Expected ¹H NMR Signal
This compound-CH₂-Singlet
Methyl chloroformate (impurity)-CH₃Singlet
Dithis compound (impurity)-CHCl₂-Singlet

The exact chemical shifts depend on the deuterated solvent used for analysis. epfl.ch

Method Validation and Quality Control in Research Settings

To ensure that analytical results are reliable, the methods used must be rigorously validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. gavinpublishers.com This involves assessing several performance characteristics to guarantee the quality and consistency of the data generated in a research setting.

Specificity, Precision, and Accuracy Assessments

Specificity, precision, and accuracy are core components of method validation. pcdn.co

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com For a this compound assay, this means the method must be able to distinguish its signal from those of synthetic precursors or byproducts. svrkgdc.ac.in

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at different levels, including repeatability (short-term, same analyst and instrument) and intermediate precision (within-laboratory variations: different days, analysts, or equipment). svrkgdc.ac.in

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. gavinpublishers.com

A study detailing a validated reverse-phase liquid chromatography (RP-LC) method for determining this compound (CMCF) as a genotoxic impurity in tenofovir disoproxil succinate provides a practical example of these assessments. svrkgdc.ac.in

The table below summarizes the validation data from this study.

Validation Parameter Measurement Result
Precision RSD at LOQ Level (n=6)2.45%
RSD at Specification Level (n=6)2.34%
Intermediate Precision RSD at LOQ Level (different days)1.36%
Accuracy Average Recovery % (spiked samples)97.8%

Data sourced from a study on the determination of CMCF in tenofovir disoproxil succinate. svrkgdc.ac.in

The low RSD values demonstrate the method's high precision, while the high recovery percentage indicates excellent accuracy. svrkgdc.ac.in

Limit of Quantitation (LOQ) Determination

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net It is a critical parameter for methods designed to measure trace-level impurities, such as residual this compound.

There are several common approaches to determining the LOQ:

Signal-to-Noise Ratio: This approach is typically used for analytical procedures that exhibit baseline noise. The LOQ is established at a concentration where the signal-to-noise (S/N) ratio is typically 10:1. loesungsfabrik.de

Standard Deviation of the Response and the Slope: The LOQ can be calculated from the calibration curve using the formula: LOQ = 10 * (σ / S), where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve. und.edu

In the validated RP-LC method for this compound mentioned previously, the LOQ was determined to be 2.48 ppm. svrkgdc.ac.in This value was established by diluting solutions to achieve a signal-to-noise ratio of approximately 10. svrkgdc.ac.in This level of sensitivity is essential for controlling potentially genotoxic impurities in pharmaceutical substances.

Advanced Research Topics and Future Directions

Computational Chemistry and Mechanistic Modeling

Computational chemistry has become an indispensable tool for understanding the intricate details of chemical structures and reactions. In the case of chloromethyl chloroformate, theoretical studies provide profound insights into its reactivity and the pathways it follows during chemical transformations.

The structure and conformational composition of this compound have been investigated using gas-phase electron diffraction (GED) and ab initio molecular orbital calculations. acs.org These studies reveal that the molecule predominantly exists in a syn-gauche conformation, accounting for approximately 94% of the molecules. In this arrangement, the -CH₂Cl group is syn to the carbonyl bond, and the CH₂-Cl bond is gauche to the C₁-O bond. acs.org A second, less abundant conformer is the syn-anti form. acs.org

These computational models are crucial for understanding the molecule's reactivity. The high reactivity of this compound is attributed to its two electrophilic centers: the carbonyl carbon of the chloroformate group and the carbon of the chloromethyl group. Theoretical calculations help elucidate the electronic landscape of the molecule, showing how these sites are susceptible to nucleophilic attack. The primary reaction mechanism is typically a nucleophilic acyl substitution at the carbonyl carbon. However, depending on the nucleophile and reaction conditions, substitution can also occur at the chloromethyl carbon. Solvolysis studies of related chloroformates suggest that reaction pathways can range from associative (addition-elimination) to dissociative (ionization) mechanisms, heavily influenced by solvent polarity and nucleophilicity. researchgate.netresearchgate.net

The following table summarizes key structural parameters for the major syn-gauche conformer of this compound as determined by experimental and theoretical methods. acs.org

ParameterValue (r_g)
Bond Distances (Å)
C=O1.193(2) Å
C₁−O (carbonyl)1.348(3) Å
C₃−O (methyl)1.416(4) Å
C−Cl (carbonyl)1.745(2) Å
C₃−Cl (methyl)1.777(2) Å
Bond Angles (°)
O−C=O126.8(3)°
O−C₁−Cl108.9(3)°
O−C₃−Cl111.4(5)°
C−O−C117.8(7)°
Torsion Angles (°)
φ(O=C₁−O₂−C₃)≈ 0° (syn)
φ(Cl−C₃−O₂−C₁)83.5(19)° (gauche)
Data sourced from The Journal of Physical Chemistry A. acs.org

Building on theoretical studies, computational modeling allows for the prediction of reaction outcomes and selectivity. By simulating the interaction of this compound with various nucleophiles (such as alcohols, amines, and carboxylic acids), chemists can predict which of the two electrophilic sites will be more reactive under specific conditions. wikipedia.org These models can calculate activation energies for different reaction pathways, helping to determine the most likely product.

For instance, strong, soft nucleophiles might preferentially attack the chloromethyl carbon in an Sₙ2 reaction, while harder nucleophiles are more likely to attack the carbonyl carbon for an acyl substitution. Solvent effects, which are critical in determining reaction pathways for chloroformates, can also be modeled to predict how the solvent might stabilize transition states or intermediates, thereby influencing the product distribution. researchgate.net This predictive capability is invaluable for designing synthetic routes that maximize the yield of a desired product while minimizing the formation of byproducts, a key consideration in the synthesis of complex molecules like pharmaceuticals. researchandmarkets.com

Development of Novel Derivatives and Analogs

The unique bifunctional nature of this compound makes it a versatile building block for creating a wide range of chemical derivatives. researchandmarkets.com Research in this area focuses on understanding how its structure dictates its reactivity and on designing new reagents with tailored properties.

The reactivity of this compound is a direct consequence of its molecular structure. It contains two distinct reactive sites: the acyl chloride of the chloroformate and the alkyl chloride of the chloromethyl group. This dual reactivity allows it to act as a linker or protecting group in various synthetic applications. researchandmarkets.com

By comparing its reactivity to simpler analogs like methyl chloroformate or ethyl chloroformate, researchers can isolate the influence of the chloromethyl group. wikipedia.org The electron-withdrawing nature of the additional chlorine atom on the methyl group enhances the electrophilicity of the carbonyl carbon, making this compound generally more reactive than its non-halogenated alkyl counterparts. This heightened reactivity is crucial for its use in applications such as the formation of aminocarbonyloxymethyl ester prodrugs, where it reacts with the carboxylate of a drug molecule. sigmaaldrich.com

The development of novel derivatives from this compound is aimed at creating reagents with enhanced selectivity for specific chemical transformations. By modifying the core structure, it is possible to tune the reactivity of the two electrophilic sites. For example, replacing the chlorine on the methyl group with other functionalities could alter the steric hindrance or electronic properties, thereby directing nucleophilic attack to the chloroformate group or vice-versa.

This design approach is particularly relevant in pharmaceutical chemistry. This compound is a key reactant in the synthesis of water-soluble prodrugs of compounds like cyclosporin (B1163) A and in the manufacture of the anti-HIV drug Tenofovir (B777). sigmaaldrich.comexsyncorp.com The goal is to design analog reagents that can efficiently and selectively introduce a desired promoiety onto a drug molecule to improve its properties, such as solubility or bioavailability. These targeted reagents are designed to react specifically with a functional group on the parent drug, a process enabled by the unique and highly reactive structure of the chloroformate. researchandmarkets.com

Sustainable Chemistry and Green Synthesis Initiatives

In recent years, the chemical industry has faced increasing pressure to adopt more environmentally friendly processes. researchandmarkets.com For this compound, this has spurred research into sustainable synthesis routes and greener alternatives to traditional manufacturing methods.

Traditional synthesis methods for chloroformates often involve the use of highly toxic phosgene (B1210022). exsyncorp.comgoogle.com One established industrial process for this compound involves the reaction of dry, gaseous monomeric formaldehyde (B43269) with phosgene in the presence of a catalyst under anhydrous conditions. google.comgoogle.com While effective, the use of phosgene presents significant safety and environmental hazards.

In response, the field is moving towards "green chemistry" initiatives. researchandmarkets.com This includes the development of non-phosgenation methodologies and solvent-free reaction protocols to reduce hazardous byproducts and improve process safety. researchandmarkets.com Companies are also exploring the use of sustainable raw materials and renewable energy to lower the carbon footprint of their products. For instance, "ECO-branded" chloroformates are being produced using green chlorine (from sustainable processes) and bio-based raw materials like bio-methanol or bio-ethanol. lanxess.com These initiatives can reduce CO₂ emissions by up to 40% without compromising product quality. lanxess.com Such efforts are part of a broader industry trend to improve the sustainability profile of chemical manufacturing and reduce reliance on hazardous reagents like phosgene. researchandmarkets.comlanxess.com

Minimizing Hazardous By-products in Synthesis

The conventional synthesis of this compound via the photochlorination of methyl chloroformate is often complicated by the formation of hazardous and difficult-to-separate by-products. google.comproquest.com The primary contaminants include dithis compound (DCMC) and trithis compound (TCMC), also known as diphosgene. google.comgoogle.com Due to the similar chlorination rates, the reaction yields a crude mixture of these compounds. google.comproquest.com The boiling points of this compound (approx. 106°C) and dithis compound (approx. 111°C) are too close to allow for clean separation through simple fractionation. proquest.com

Research has focused on methods to either prevent the formation of these by-products or remove them from the crude product mixture without resorting to complex distillation. google.comproquest.com One strategy involves carefully controlling the reaction by stopping it before a full equivalent of chlorine has been added, which can minimize the formation of dithis compound and avoid the generation of diphosgene. google.comproquest.com

A more advanced approach involves the selective decomposition of the dithis compound by-product. google.com Heating the crude mixture in the presence of a nucleophilic catalyst, such as hexabutylguanidinium chloride or benzyltributyl ammonium (B1175870) chloride, can cause dithis compound to decompose into more easily removable and treatable gaseous products like phosgene, hydrogen chloride, and carbon monoxide. google.comproquest.com This catalytic purification can yield this compound with a purity of 95% or higher, effectively eliminating the need for a fractional distillation step. google.com Another synthetic route involves the reaction of phosgene with dry, monomeric formaldehyde in the presence of a catalyst, which is designed to avoid the by-products associated with the chlorination of methyl chloroformate. google.comgoogle.com

Environmentally Benign Reaction Conditions

The pursuit of green chemistry principles has spurred research into more environmentally benign synthesis methods for chloroformates, aiming to reduce reliance on highly toxic reagents like phosgene and its derivatives. organic-chemistry.orgresearchandmarkets.com A significant trend is the move towards green manufacturing technologies, including catalytic distillation and solvent-free processes, to enhance safety and reduce environmental impact. researchandmarkets.com

A notable innovation is the "photo-on-demand" synthesis of chloroformates. organic-chemistry.orgacs.org This method utilizes chloroform (B151607) as both a solvent and a reagent, which, in the presence of an alcohol and bubbled oxygen, is irradiated with UV light to produce the desired chloroformate in situ. organic-chemistry.org This process circumvents the need to handle highly toxic phosgene gas or solid triphosgene, representing a significant advance in laboratory and industrial safety. organic-chemistry.orgkobe-u.ac.jp

Furthermore, the adoption of continuous flow synthesis using microchannel reactors offers a safer and more efficient way to handle hazardous reactions. google.com This technology allows for precise control over reaction parameters, shortens reaction times, and minimizes the volume of hazardous materials present at any given moment, which is particularly advantageous for processes involving phosgene. google.com These advancements align with a broader market trend toward sustainable and eco-friendly manufacturing processes. 6wresearch.com

Interdisciplinary Applications in Materials Science and Biotechnology

This compound is a versatile reagent whose applications extend into advanced materials and biotechnology. researchandmarkets.com

In Materials Science , it serves as a crucial building block for specialty chemicals. researchandmarkets.com These include compounds used in the photoresist industry for manufacturing microelectronics, as well as in the synthesis of adhesives, sealants, and various polymer additives. google.comresearchandmarkets.com The high reactivity of this compound enables the exploration of new reaction pathways for creating novel polymers and materials with tailored properties. researchandmarkets.comexsyncorp.com

In Biotechnology , the compound is extensively used as a chemical intermediate in the pharmaceutical industry. fishersci.comguidechem.com A primary application is in the synthesis of prodrugs, which are designed to improve the solubility, delivery, or efficacy of an active pharmaceutical ingredient (API). sigmaaldrich.com It is a key reactant for creating aminocarbonyloxymethyl esters of drugs like diclofenac (B195802) and flufenamic acid, and for preparing water-soluble prodrugs of the immunosuppressant cyclosporin A. fishersci.comsigmaaldrich.com It is also a key starting material for important APIs, such as the anti-HIV drug Tenofovir. exsyncorp.com Related chemical scaffolds, such as 2-chloromethyl acryl derivatives, are being developed for protein bioconjugation, allowing for the site-selective modification of proteins to create advanced biotherapeutics. chemrxiv.org

Future Research Outlook and Unexplored Areas

The future of this compound chemistry is geared towards sustainability, efficiency, and the discovery of new applications. researchandmarkets.com A primary focus will be the continued development and adoption of green manufacturing technologies to improve the safety and environmental profile of its synthesis. researchandmarkets.com This includes refining photo-on-demand methods and expanding the use of continuous flow processes. organic-chemistry.orggoogle.com

There is growing interest in the development of bio-based chloroformates as a renewable alternative to traditional petrochemical feedstocks. 6wresearch.com The market is expected to be influenced by the continued exploration of safer, less hazardous intermediates to replace this compound in some applications where possible. archivemarketresearch.com

Unexplored areas for research include leveraging its reactivity to synthesize novel classes of polymers and functional materials. Collaborations between academic institutions and industry are seen as crucial for unlocking these new application avenues. researchandmarkets.com In biotechnology, further research could focus on its use in more sophisticated drug delivery systems and advanced bioconjugation techniques, expanding the toolkit for creating next-generation protein-based therapeutics. chemrxiv.org

Q & A

Q. What are the standard synthetic routes for chloromethyl chloroformate, and how is purity validated in research settings?

this compound is typically synthesized via allylic chlorination of methyl chloroformate, which itself is derived from methanol and phosgene . To ensure purity, researchers employ gas chromatography (GC) with flame ionization detection (≥98.0% purity threshold), complemented by FTIR for structural verification and NMR to quantify impurities (e.g., dithis compound ≤1.0%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its lachrymatory and corrosive properties, handling requires impermeable butyl rubber gloves (EN 374), chemical-resistant lab coats, and full-face respirators in ventilated fume hoods . Storage must adhere to 2–8°C in airtight containers under inert gas to prevent hydrolysis or unintended reactions .

Q. How do the physical properties of this compound influence experimental design?

Key properties include a density of 1.450 g/mL (20°C), boiling point of 107–108°C, and high reactivity with nucleophiles. These necessitate controlled temperature environments (e.g., ice baths for exothermic reactions) and anhydrous conditions to avoid side reactions (e.g., hydrolysis to HCl and CO₂) .

Q. Which analytical methods are recommended for assessing this compound stability and degradation products?

GC-MS is ideal for monitoring degradation under varying pH and temperature. Hydrolysis studies in plasma or aqueous buffers can be tracked via HPLC with UV detection, while FTIR identifies intermediate carbonyl species .

Advanced Research Questions

Q. How can this compound be optimized for synthesizing hydrolytically labile prodrugs?

In prodrug design (e.g., mPEG conjugates or fluorquinolone derivatives), stoichiometric control (1:1 molar ratio with target hydroxyl groups) and reaction in aprotic solvents (e.g., dichloromethane) at 0–5°C minimize over-carbonylation. Post-reaction quenching with dry ice prevents residual reactivity .

Q. What strategies mitigate competing reactions when using this compound in multi-step syntheses?

Competing acylation or alkylation can be suppressed by pre-activating substrates with tertiary amines (e.g., triethylamine) to scavenge HCl. Sequential addition of reagents and real-time monitoring via thin-layer chromatography (TLC) ensures intermediate stability .

Q. How can researchers resolve discrepancies in reported hydrolysis kinetics of this compound derivatives?

Contradictions in hydrolysis rates (e.g., plasma vs. buffer) require controlled studies using isotopically labeled analogs (e.g., ¹³C-chloromethyl groups) tracked via LC-MS. Adjusting ionic strength and simulating physiological conditions (37°C, pH 7.4) clarifies degradation pathways .

Q. What comparative advantages does this compound offer over other chloroformates in carbamate synthesis?

Unlike ethyl or benzyl chloroformates, this compound introduces a hydrolytically sensitive chloromethyl group, enabling pH-triggered drug release in prodrugs. Its higher electrophilicity accelerates carbamate formation but demands strict moisture control .

Q. How do degradation pathways of this compound impact long-term storage of synthetic intermediates?

Degradation via hydrolysis or thermal decomposition generates HCl and CO₂, which can acidify reaction mixtures. Stabilization involves storage under argon with molecular sieves and periodic purity checks via GC to detect byproducts like methyl chloroformate .

Q. What mechanistic insights guide the use of this compound in synthesizing clickable probes for enzyme inhibition studies?

As a "clickable" precursor for NAMPT inhibitors, its chloro group enables selective conjugation with thiols or amines in enzyme active sites. Kinetic studies (e.g., stopped-flow spectrometry) under pseudo-first-order conditions quantify binding efficiency, while X-ray crystallography validates adduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.